2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one” are not explicitly mentioned in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and more. For “2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one”, the average molecular weight is 156.225 Da . Other properties such as density, boiling point, and more are also provided .
Scientific Research Applications
In a study, the excited state dynamics of 2-amino-1,3,5-triazine was studied in different solvents using femtosecond time-resolved transient absorption and fluorescence up-conversion spectroscopy . An equilibrium state consisting of the bright ππ ∗ and dark n π ∗ states in 2-amino-1,3,5-triazine was directly observed in aqueous solution and its dynamics was found to be solvent sensitive .
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Pharmaceutical Applications of Piperidine Derivatives
- Field : Pharmaceutical Industry
- Application Summary : Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results : More than 7000 piperidine-related papers were published during the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Synthesis of Anti-depressant Molecules
- Field : Medicinal Chemistry
- Application Summary : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Methods of Application : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
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Biological Potential of Indole Derivatives
- Field : Biological Chemistry
- Application Summary : From the synthesized compounds, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77) and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78) were most active with IC 50 values (0.060 μM and 0.045 μM respectively) .
- Methods of Application : The compounds were synthesized and their biological activity was tested .
- Results : The compounds showed significant biological activity with IC 50 values of 0.060 μM and 0.045 μM respectively .
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Crizotinib-resistant Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) Dual Inhibitor
- Field : Oncology
- Application Summary : A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
- Methods of Application : The compounds were synthesized and their inhibitory activity was tested .
- Results : The compounds showed significant inhibitory activity against ALK and ROS1 .
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Synthesis of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid
- Field : Organic Chemistry
- Application Summary : A novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid was developed .
- Methods of Application : The process involves several steps of organic synthesis, including the use of 2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one as a starting material .
- Results : The process resulted in the successful synthesis of the target compound .
properties
IUPAC Name |
2-amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(11)10(13)12-5-3-4-9(6-12)7-14-2/h8-9H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKAPPNOEJPHOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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